LPA1 receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

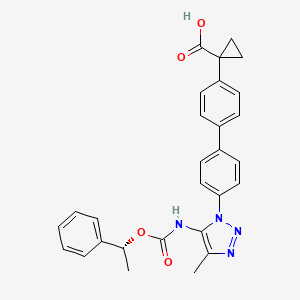

IUPAC Name |

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQUHYSYFWQRMF-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the LPA1 Receptor: A Technical Guide to Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target in a variety of pathologies, most notably in fibrotic diseases, cancer, and neuropathic pain. Its activation by the bioactive lipid lysophosphatidic acid (LPA) triggers a cascade of intracellular signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival. Consequently, the development of antagonists that can effectively and selectively inhibit the LPA1 signaling pathway is a major focus of contemporary drug discovery. This technical guide provides an in-depth exploration of the LPA1 receptor signaling pathway, the mechanisms of its inhibition by antagonists, and detailed methodologies for the experimental validation of these inhibitors.

The LPA1 Receptor Signaling Pathway

The LPA1 receptor is a versatile signaling hub, coupling to at least three distinct families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13. This promiscuous coupling allows for the activation of a diverse array of downstream effector pathways, leading to a wide range of cellular responses.

Upon agonist binding, the LPA1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can then interact with and modulate the activity of various downstream effector proteins.

The primary signaling cascades initiated by LPA1 activation include:

-

Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released from Gαi/o can also activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt signaling pathway, which is crucial for cell survival and proliferation.

-

Gαq/11 Pathway: The Gαq/11 pathway involves the activation of phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade plays a significant role in cell proliferation and smooth muscle contraction.

-

Gα12/13 Pathway: Activation of the Gα12/13 pathway leads to the activation of the small GTPase RhoA through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). RhoA, in turn, activates Rho-associated kinase (ROCK), which is a key regulator of cytoskeletal dynamics, cell shape, and migration.

The intricate interplay of these signaling pathways ultimately dictates the specific cellular response to LPA1 activation.

Caption: LPA1 Receptor Signaling Pathways and Point of Inhibition.

Mechanism of LPA1 Receptor Antagonism

LPA1 receptor antagonists are molecules that inhibit the signaling of the LPA1 receptor. The predominant mechanism of action for the majority of currently developed LPA1 antagonists is competitive antagonism .

In this mode of action, the antagonist molecule possesses a structural similarity to the endogenous ligand, LPA, allowing it to bind to the same orthosteric binding site on the LPA1 receptor. However, unlike LPA, the antagonist does not induce the conformational change required for receptor activation and subsequent G protein coupling. By occupying the binding site, the antagonist physically blocks LPA from binding, thereby preventing the initiation of the downstream signaling cascades.

A Technical Guide to the Discovery and Synthesis of Novel LPA1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, methodologies, and data related to the discovery and development of novel antagonists for the Lysophosphatidic Acid Receptor 1 (LPA1). The LPA1 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target, particularly for fibrotic diseases.[1][2] Its role in mediating pro-fibrotic signaling pathways has driven extensive research into identifying potent and selective inhibitors.[1][2] This document details the critical signaling cascades, outlines the drug discovery workflow, presents key experimental protocols, and summarizes the quantitative data for prominent antagonist compounds.

The LPA1 Receptor Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through at least six GPCRs, designated LPA1–6.[2][3] The LPA1 receptor is widely expressed and couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[3][4] Activation of these G proteins initiates a cascade of downstream signaling events that regulate a wide array of cellular responses, including proliferation, migration, cytoskeletal changes, and survival.[3][5]

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4]

-

Gαi/o Pathway: This pathway primarily inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also activates other crucial pathways like the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which promotes cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation.[4][5][6]

-

Gα12/13 Pathway: This pathway is centrally involved in cytoskeletal rearrangement and cell migration through the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil forming protein kinase (ROCK).[1][3][6]

The complex interplay of these pathways underscores the LPA1 receptor's role in pathological processes like fibrosis, where fibroblast proliferation, migration, and extracellular matrix deposition are key features.[1][6]

The Drug Discovery and Synthesis Workflow

The identification of novel LPA1 antagonists follows a structured, multi-stage process common in modern drug discovery. The campaign typically begins with a large-scale screening effort to find initial "hit" compounds, which are then systematically refined through iterative cycles of chemical synthesis and biological testing to produce a clinical candidate.

The process initiates with a High-Throughput Screening (HTS) campaign, often utilizing robust cellular assays like the β-arrestin recruitment Tango assay to screen large compound libraries.[7][8] This identifies initial Hit Compounds , which may have modest potency but serve as a starting point for chemical optimization.[7][9]

The subsequent Hit-to-Lead phase involves medicinal chemistry efforts to improve the potency and selectivity of the initial hits, often exploring the structure-activity relationship (SAR) to understand which chemical modifications are beneficial.[7][8] This generates more refined Lead Compounds .

Finally, the Lead Optimization phase focuses on fine-tuning the lead series to achieve a suitable overall profile for in vivo studies, including good pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), metabolic stability, and efficacy in animal models of disease.[10][11] This intensive effort aims to identify a single Preclinical Candidate for further development.[10]

The synthesis of these novel antagonists involves complex, multi-step organic chemistry procedures. The specific synthetic routes are highly dependent on the chemical scaffold of the target molecule, such as the piperidine, oxycyclohexyl acid, or azetidine (B1206935) cores of various clinical candidates.[7][10][12] Detailed synthetic protocols are typically provided in the supplementary materials of primary medicinal chemistry publications.

Quantitative Data of Novel LPA1 Antagonists

The discovery process has yielded several potent and selective LPA1 antagonists, some of which have advanced to clinical trials. The table below summarizes the in vitro potency of selected compounds from various chemical series.

Table 1: In Vitro Potency of Selected LPA1 Receptor Antagonists

| Compound Name | Assay Type | Species | Potency (IC₅₀ or Kₑ) | Reference(s) |

|---|---|---|---|---|

| BMS-986020 | Ca²⁺ Flux (Binding) | Human | 6.7 nM (Kₑ) | [12] |

| BMS-986278 | Ca²⁺ Flux (Binding) | Human | 2.8 nM (Kₑ) | [12] |

| Ca²⁺ Flux | Human Lung Fibroblasts | 3.0 nM (Kₑ) | [12] | |

| SAR100842 | Clinical Trial Phase II | Human | N/A | [13][14] |

| AM966 | Ca²⁺ Release | Human | 17 nM (IC₅₀) | [15] |

| Chemotaxis | Human Lung Fibroblasts | 181 nM (IC₅₀) | [15] | |

| ONO-7300243 | Lead Compound | Rat | Efficacious in IUP model | [9][11] |

| ONO-0300302 | Optimized Compound | Rat, Dog | Efficacious in IUP model | [9][11] |

| Urea 19 (HTS Hit) | β-Arrestin Tango | Human | 5.0 µM (IC₅₀) | [7][8] |

| Piperidine 18 | β-Arrestin Tango | Human | Potent (nM range) | [7][8] |

| Ki16425 | Ca²⁺ Flux (Binding) | Human | 0.34 µM (Kᵢ) | [16] |

| | Ca²⁺ Flux (Binding) | Human | 6.5 µM (Kᵢ at LPA2) |[16] |

IC₅₀: Half maximal inhibitory concentration; Kₑ: Equilibrium dissociation constant; Kᵢ: Inhibition constant; IUP: Intraurethral Pressure.

Key Experimental Protocols

The characterization of novel LPA1 antagonists relies on a suite of standardized in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.

A. Calcium Mobilization Assay

This functional assay measures an antagonist's ability to block the LPA-induced increase in intracellular calcium, a direct consequence of Gαq/11 pathway activation.[16]

-

Objective: To determine the IC₅₀ value of an antagonist by measuring its inhibition of LPA-stimulated calcium release.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are stably transfected to overexpress the human LPA1 receptor.[15][16]

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution at 37°C. This allows the dye to enter the cells.

-

Compound Incubation: The dye solution is removed, and cells are incubated with various concentrations of the test antagonist compound for a defined period (e.g., 30 minutes) at 37°C.[17]

-

Signal Detection: The microplate is placed into a fluorescence plate reader (e.g., a FLIPR instrument). A baseline fluorescence reading is taken before the automated addition of an EC₈₀ concentration (the concentration giving 80% of the maximal response) of LPA.[16]

-

Data Acquisition: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured. The antagonist's effect is calculated as the percentage of inhibition of the LPA-induced response. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.[16]

-

B. β-Arrestin Recruitment Assay (e.g., Tango Assay)

This assay measures receptor activation by detecting the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling. It is often used for HTS because it is pathway-independent and can be applied to any GPCR.[7][8]

-

Objective: To identify antagonists by their ability to block LPA-induced β-arrestin recruitment to the LPA1 receptor.

-

Methodology:

-

Cell Line: A specialized cell line (e.g., PathHunter CHO-EDG2) is used, which is engineered to express the LPA1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).[18]

-

Cell Plating: Cells are plated in microplates and incubated overnight.[18]

-

Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the test compounds for 30 minutes at 37°C.[18]

-

Agonist Stimulation: An appropriate concentration of LPA (e.g., 500 nM) is added to the wells, and the plate is incubated for an additional 90 minutes at 37°C.[18]

-

Signal Development: A detection reagent containing the enzyme substrate is added. If β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that converts the substrate, producing a chemiluminescent signal.

-

Data Analysis: The luminescence is read on a plate reader. The data is normalized to controls, and IC₅₀ values are calculated from the concentration-response curves.

-

C. Chemotaxis (Transwell Migration) Assay

This assay assesses the functional consequence of LPA1 antagonism by measuring the inhibition of LPA-induced cell migration, a key process in fibrosis and cancer metastasis.[15][19]

-

Objective: To quantify the ability of an antagonist to block the migration of cells toward an LPA gradient.

-

Methodology:

-

Cell Culture and Preparation: A relevant cell line endogenously expressing LPA1 (e.g., A2058 melanoma cells or IMR-90 human lung fibroblasts) is cultured.[15][19] Cells are serum-starved for 18-24 hours to reduce basal migration.[19]

-

Assay Setup:

-

Lower Chamber: A chemoattractant solution containing LPA (e.g., 100 nM - 1 µM) is added to the lower wells of a multi-well plate (e.g., a 24-well plate).[19]

-

Inhibitor Preparation: Cells are harvested, resuspended in serum-free media, and pre-incubated with various concentrations of the antagonist (or vehicle control) for 30 minutes at room temperature.[19]

-

Upper Chamber: A porous membrane insert (a "transwell") is placed into each well. The cell/antagonist suspension is then added to the upper chamber of the insert.[19]

-

-

Incubation: The plate is incubated for 4-6 hours at 37°C in a CO₂ incubator, allowing cells to migrate through the pores of the membrane toward the LPA in the lower chamber.[19]

-

Cell Removal and Staining: After incubation, the insert is removed. Non-migrated cells on the upper surface of the membrane are wiped away with a cotton swab. The migrated cells on the lower surface are fixed and stained with a dye like crystal violet.

-

Quantification: The number of migrated cells is quantified. This can be done by eluting the dye and measuring its absorbance with a plate reader or by manually counting cells in several fields of view under a microscope.[19]

-

Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle-treated control, and an IC₅₀ value is determined.

-

A. Mouse LPA-Induced Vascular Leakage Model

This is an acute target engagement model used to confirm that a compound can reach its target in a living animal and exert a biological effect.[7]

-

Objective: To assess the in vivo activity of an LPA1 antagonist by measuring its ability to inhibit LPA-induced plasma leakage in the skin.

-

Methodology:

-

Animal Model: Male BALB/c mice are typically used.[20]

-

Compound Administration: The test antagonist is administered orally (p.o.) or via another relevant route at various doses.

-

LPA Challenge: After a set period (e.g., 1-2 hours) to allow for drug absorption, LPA is injected subcutaneously (s.c.) into the dorsal skin. This injection triggers LPA1 activation, leading to histamine (B1213489) release and localized vascular leakage.[7]

-

Quantification of Leakage: A dye such as Evans Blue is often co-injected intravenously to visualize and quantify the extent of plasma extravasation at the LPA injection site.

-

Data Analysis: The amount of dye that has leaked into the tissue is extracted and quantified spectrophotometrically. The dose-dependent reduction of dye leakage by the antagonist is used to determine its in vivo potency.

-

B. Mouse Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely accepted and clinically relevant chronic model used to evaluate the anti-fibrotic efficacy of drug candidates.[15]

-

Objective: To determine if an LPA1 antagonist can prevent or treat the development of lung fibrosis.

-

Methodology:

-

Induction of Fibrosis: Mice receive a single intratracheal instillation of bleomycin (B88199), a chemotherapeutic agent that causes lung injury and subsequent inflammation and fibrosis over a period of 14-28 days.[15]

-

Compound Administration: The LPA1 antagonist is administered to the animals, typically daily via oral gavage. Dosing can be started prophylactically (before or at the time of bleomycin instillation) or therapeutically (after fibrosis has begun to establish).

-

Endpoint Analysis: At the end of the study (e.g., day 14 or 21), animals are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are flushed to collect BAL fluid. This fluid is analyzed for inflammatory cell counts and key fibrotic biomarkers like transforming growth factor-beta (TGF-β1) and matrix metalloproteinases (MMPs).[15]

-

Histopathology: The lungs are harvested, fixed, and sectioned. The sections are stained (e.g., with Masson's trichrome or Picrosirius red) to visualize and quantify collagen deposition, a hallmark of fibrosis.[21] The extent of fibrosis is often scored using a semi-quantitative method like the Ashcroft score.

-

-

Data Analysis: The treated groups are compared to the vehicle-treated, bleomycin-injured group to determine if the antagonist significantly reduced the inflammatory and fibrotic endpoints.

-

References

- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel LPA1 antagonist: design synthesis and SAR studies [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis | Semantic Scholar [semanticscholar.org]

- 15. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. benchchem.com [benchchem.com]

- 20. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

The LPA1 Receptor: A Core Mediator of Lung Fibroblast Proliferation in Pulmonary Fibrosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease characterized by the relentless accumulation of scar tissue, leading to a fatal decline in lung function.[1][2] At the heart of this pathology is the aberrant behavior of lung fibroblasts, which proliferate excessively and deposit vast amounts of extracellular matrix (ECM).[3][4] A key driver of this pro-fibrotic activity is the bioactive lipid, lysophosphatidic acid (LPA), which is found at elevated concentrations in the lungs of IPF patients.[5][6][7] LPA exerts its effects by signaling through a family of G protein-coupled receptors (GPCRs), of which the Lysophosphatidic Acid Receptor 1 (LPA1) has been identified as a pivotal mediator of fibroblast recruitment, proliferation, and activation.[4][6][8] This guide provides a detailed examination of the LPA1 receptor's function in lung fibroblast proliferation, outlining its core signaling pathways, presenting key quantitative data, detailing relevant experimental protocols, and discussing its role as a premier therapeutic target.

The LPA-LPA1 Signaling Axis in Lung Fibrosis

LPA is produced primarily by the enzyme autotaxin and acts as a potent extracellular signaling molecule involved in wound healing.[9] However, in the context of chronic lung injury, this signaling becomes dysregulated. Studies have consistently shown that LPA levels are significantly increased in the bronchoalveolar lavage fluid (BALF) of animal models and patients with pulmonary fibrosis, creating a pro-fibrotic microenvironment.[5][6] The LPA1 receptor is highly expressed on lung fibroblasts and is a critical transducer of these pathological signals.[6] Genetic deletion or pharmacological antagonism of LPA1 in preclinical models of pulmonary fibrosis markedly reduces fibroblast recruitment, vascular leak, and the overall fibrotic response, validating this axis as a central driver of the disease.[5][6]

Table 1: Lysophosphatidic Acid (LPA) Levels in Idiopathic Pulmonary Fibrosis (IPF)

| Analyte | Source | Finding | Significance | Reference(s) |

| LPA | Bronchoalveolar Lavage Fluid (BALF) | Increased levels in IPF patients compared to controls. | Establishes a pro-fibrotic gradient in the lung, promoting fibroblast recruitment and activation. | [5][6][7] |

| LPA Precursors (e.g., Lysophosphatidylcholine) | Patient Samples | Higher levels found in patients with IPF. | Suggests increased local production of LPA within the fibrotic lung. | [7] |

| Specific LPA Species (e.g., LPA22:4) | Exhaled Breath Condensate | Elevated levels in IPF patients compared to controls. | Indicates that specific LPA molecules are associated with disease progression and may serve as biomarkers. | [7] |

LPA1 Receptor Signaling Pathways in Fibroblast Proliferation

The LPA1 receptor is a pleiotropic GPCR, coupling to at least three major families of heterotrimeric G proteins—Gα12/13, Gαi/o, and Gαq/11—to initiate divergent downstream signaling cascades that culminate in pro-proliferative and pro-fibrotic cellular responses.[4][10]

-

Gα12/13-Rho/ROCK Pathway: Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[8][11] This pathway is fundamental for cytoskeletal reorganization, the formation of actin stress fibers, and the regulation of cell shape and migration, which are critical for fibroblast activation and tissue remodeling.[11][12]

-

Gαi/o-PI3K/Akt & MAPK/ERK Pathways: The Gαi/o pathway is directly linked to cell proliferation and survival.[10] It activates the Ras-Raf-MEK-ERK (MAPK) cascade and the Phosphoinositide 3-Kinase (PI3K)-Akt pathway.[9][13] The phosphorylation and activation of ERK and Akt are canonical drivers of cell cycle progression, protein synthesis, and the inhibition of apoptosis, thereby promoting fibroblast accumulation.[14][15]

-

Gαq/11-PLC Pathway: Coupling to Gαq/11 activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[4][16] This pathway contributes to a range of cellular responses, including migration.[17]

The interplay between these pathways dictates the comprehensive pro-fibrotic response of lung fibroblasts to LPA stimulation.

Ligand Bias in LPA1 Signaling

Not all LPA species activate signaling pathways with the same efficacy. Research in human lung fibroblasts, which predominantly express the LPA1 receptor, has shown that different endogenous LPA analogues can exhibit "ligand bias".[16] For example, while 18:1 LPA is a potent activator of both ERK phosphorylation and calcium mobilization, other species like 16:0 and 18:2 LPA act as partial agonists for ERK activation relative to their effect on calcium signaling.[16] This suggests that the specific composition of LPA species in the lung microenvironment could fine-tune the cellular response, potentially favoring proliferation over other functions.

Table 2: Relative Efficacy of LPA Species on ERK Phosphorylation in Human Lung Fibroblasts (HLF)

| LPA Analogue | Maximal ERK Phosphorylation (% of 18:1 LPA) | Potency (pEC50) | Key Finding | Reference |

| 18:1 LPA | 100% | 7.9 | Full agonist, used as reference. | [16] |

| 16:0 LPA | ~80% | 8.0 | Partial agonist for ERK activation. | [16] |

| 17:0 LPA | ~50% | 7.7 | Partial agonist for ERK activation. | [16] |

| 18:2 LPA | ~35% | 7.1 | Partial agonist for ERK activation. | [16] |

| C18:1 LPA | ~25% | 6.8 | Partial agonist for ERK activation. | [16] |

Therapeutic Targeting of the LPA1 Receptor

The central role of the LPA-LPA1 axis in driving fibrosis has made it a highly attractive target for therapeutic intervention.[1][5] Several small molecule antagonists of the LPA1 receptor have been developed and evaluated in preclinical and clinical settings. These antagonists are designed to block the downstream signaling that leads to fibroblast proliferation, migration, and ECM deposition.

Table 3: Activity of Select LPA1 Receptor Antagonists

| Compound | Model System | Endpoint | Quantitative Result | Reference(s) |

| AM966 | CHO cells expressing mouse LPA1 | Chemotaxis Inhibition | IC50 = 469 nM | [18] |

| PIPE-791 | Human Lung Fibroblasts | LPA-induced Collagen Expression | IC50 = 1.1 nM | [19] |

| BMS-986020 | IPF Patients (Phase 2 Trial) | Rate of FVC Decline | Slowed lung function decline vs. placebo. | [2][20] |

| BMS-986278 | Primary Human Lung Fibroblasts | Antagonism of LPA signaling pathways | Potent and complete antagonist. | [20] |

These data highlight the potential of LPA1 antagonism as a viable anti-fibrotic strategy. Clinical trials with compounds like BMS-986278 have shown a clinically meaningful slowing of the decline in forced vital capacity (FVC) in IPF patients.[2][20]

Key Experimental Protocols

Investigating the role of LPA1 in fibroblast proliferation requires robust and reproducible experimental methodologies. Below are detailed protocols for the culture of primary human lung fibroblasts and the core assays used to measure proliferation and signaling pathway activation.

Protocol: Primary Human Lung Fibroblast (HLF) Culture

-

Thawing: Rapidly thaw cryopreserved primary HLF vials in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (FGM).

-

Seeding: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh FGM. Seed cells into a T-75 flask.

-

Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Maintenance: Change the medium every 2-3 days.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using a Trypsin-EDTA solution. Neutralize trypsin with FGM, centrifuge, and re-seed into new flasks at a 1:3 or 1:4 ratio. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

Protocol: BrdU Cell Proliferation Assay

This assay measures DNA synthesis as a direct readout of cell proliferation.[21]

-

Cell Seeding: Seed HLF into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of FGM and allow them to adhere overnight.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0 phase of the cell cycle.

-

Treatment: Pre-treat cells with the LPA1 antagonist or vehicle control for 1 hour. Subsequently, add LPA to the desired final concentration and incubate for 24-48 hours.

-

BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.[22][23]

-

Detection:

-

Remove the labeling medium and fix the cells using a fixing/denaturing solution for 30 minutes at room temperature.[22]

-

Wash the wells with PBS.

-

Add an anti-BrdU antibody conjugated to peroxidase and incubate for 90 minutes.[22]

-

Wash thoroughly to remove the unbound antibody.

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis.[21]

Protocol: Western Blot for Phospho-ERK (p-ERK) Detection

This protocol assesses the activation of the MAPK signaling pathway.[24][25]

-

Cell Treatment & Lysis:

-

Seed HLF in 6-well plates and grow to ~80% confluency. Serum-starve for 24 hours.

-

Pre-treat with antagonist/vehicle, then stimulate with LPA for a short duration (peak ERK phosphorylation typically occurs between 2-10 minutes).[16]

-

Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[26]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[25]

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation & SDS-PAGE:

-

Normalize protein amounts (e.g., 20 µ g/lane ) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Load samples onto a 10% or 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.[25]

-

-

Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[26] Note: Avoid using milk for blocking when detecting phosphoproteins.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK, 1:1000 dilution in 5% BSA/TBST).[27]

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.[24]

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection & Reprobing:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Stripping: To probe for total ERK, strip the membrane using a mild stripping buffer (e.g., Glycine pH 2.2 based) for 15-30 minutes.[24]

-

Wash, re-block, and re-probe the membrane with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Analysis: Quantify band intensity using densitometry software. Express results as the ratio of p-ERK to total ERK.

Conclusion

The LPA1 receptor is a master regulator of lung fibroblast behavior, playing an indispensable role in promoting the proliferation, survival, and activation that are hallmarks of pulmonary fibrosis. Its well-defined signaling cascades, particularly the Gαi/o-mediated activation of the ERK and Akt pathways, provide a direct mechanistic link between elevated LPA levels in the diseased lung and the excessive accumulation of fibroblasts. The wealth of preclinical data, coupled with promising results from clinical trials of LPA1 antagonists, firmly establishes the LPA-LPA1 signaling axis as a validated, high-value therapeutic target. Continued research into the nuances of LPA1 signaling and the development of next-generation antagonists holds significant promise for delivering more effective treatments for patients suffering from IPF and other progressive fibrotic diseases.

References

- 1. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive lipid lysophosphatidic acid species are associated with disease progression in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysophosphatidic acid (LPA) as a pro-fibrotic and pro-oncogenic factor: a pivotal target to improve the radiotherapy therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic Acid Receptor–2 Deficiency Confers Protection against Bleomycin-Induced Lung Injury and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]

- 21. Lipopolysaccharide Induces Lung Fibroblast Proliferation through Toll-Like Receptor 4 Signaling and the Phosphoinositide3-Kinase-Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell proliferation assays [bio-protocol.org]

- 23. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of LPA1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability characteristics of representative LPA1 (Lysophosphatidic Acid Receptor 1) antagonists. Given that "LPA1 receptor antagonist 1" is a general term, this document will focus on well-characterized examples from the literature, primarily BMS-986020 , with supplementary information from AM095 , to provide concrete data and protocols.

Introduction to LPA1 Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling phospholipid that mediates a variety of cellular responses through at least six G protein-coupled receptors (LPA1-6).[1] The LPA1 receptor pathway is implicated in a range of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[2][3] Consequently, the development of LPA1 receptor antagonists is a key area of interest for treating diseases such as idiopathic pulmonary fibrosis (IPF).[4][5] BMS-986020 and AM095 are potent and selective antagonists of the LPA1 receptor that have been investigated in preclinical and clinical studies.[4][6][7] Understanding the physicochemical properties of these molecules, such as solubility and stability, is critical for their development as therapeutic agents.

LPA1 Receptor Signaling Pathway

LPA1 activation by LPA initiates downstream signaling through coupling with three primary G protein families: Gi/o, Gq/11, and G12/13.[1][3] These G proteins, in turn, trigger a cascade of secondary messenger systems, including the Rho, PLC/calcium, and PI3K/Akt pathways, which regulate cellular responses like cytoskeletal changes, proliferation, and migration.[1][2][8]

Solubility Characteristics

Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. It is typically assessed under both kinetic and thermodynamic conditions.[9][10][11] Kinetic solubility is often measured in early drug discovery to quickly assess compounds, while thermodynamic solubility provides a more definitive measure for lead optimization and formulation.[9][10]

The following tables summarize the available solubility data for BMS-986020 and AM095 in common laboratory solvents.

Table 1: Solubility of BMS-986020

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |

|---|---|---|---|---|

| DMSO | 97 | 201.02 | Fresh DMSO recommended as moisture can reduce solubility. | [4] |

| DMSO | 125 | 259.05 | Ultrasonic assistance may be needed. | [12] |

| DMSO | 25 | - | - | [13] |

| Ethanol | 97 | - | - | [4] |

| Ethanol | 20 | - | - | [13] |

| Water | Insoluble | - | - | [4] |

| DMF | 33 | - | - | [13] |

| DMF:PBS (pH 7.2) (1:40) | 0.02 | - | - | [13] |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 | 4.31 | Clear solution. | [12] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 | 4.31 | Clear solution. |[12][14] |

Table 2: Solubility of AM095

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |

|---|---|---|---|---|

| DMSO | 91 | 199.34 | Fresh DMSO recommended. | [6] |

| DMSO | >10 mM | >10 | - | [15] |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 | 4.35 | Clear solution. | [16] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 | 4.35 | Clear solution. |[16] |

Kinetic solubility assays are high-throughput methods used to determine the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.[11][17][18]

Objective: To rapidly determine the aqueous solubility of a test compound under non-equilibrium conditions.

Methodology: Direct UV or Nephelometric Method [11][17]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).[10][17]

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]

-

Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration is typically kept low (e.g., 1-2%).[17][18]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 to 24 hours).[9][17]

-

Precipitate Detection/Separation:

-

Quantification:

-

For the filtration method, determine the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer.[17] Create a standard curve from serial dilutions of the stock solution to calculate the solubility.

-

Stability Characteristics

Drug stability testing evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[19][20] Forced degradation, or stress testing, is a critical component of this process, designed to identify potential degradation products and establish degradation pathways.[19][21]

Specific degradation kinetics for BMS-986020 and AM095 are not publicly available. However, vendor datasheets provide recommended storage conditions to ensure stability.

Table 3: Recommended Storage Conditions

| Compound | Form | Storage Temperature | Duration | Reference(s) |

|---|---|---|---|---|

| BMS-986020 | Powder | -20°C | ≥ 4 years | [13] |

| In Solvent | -80°C | 1 year | [4] | |

| In Solvent | -20°C | 1 month | [4] | |

| AM095 | Powder | -20°C | 3 years | [6] |

| In Solvent | -80°C | 1 year | [6] |

| | In Solvent | -20°C | 1 month |[6] |

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability.[19][20]

Objective: To identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[19][22]

Methodology:

-

Sample Preparation: Prepare solutions of the drug substance in appropriate solvents.

-

Stress Conditions: Subject the samples to a variety of stress conditions in parallel.[19][20]

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).

-

Alkaline Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid drug substance to high heat (e.g., 80°C) with and without humidity.[20]

-

Photostability: Expose the drug substance to light sources as specified in ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Data Evaluation:

-

Quantify the loss of the parent drug.

-

Detect and quantify the formation of degradation products.

-

Perform mass balance calculations to account for all material.

-

If necessary, isolate and characterize major degradation products.

-

Conclusion

The solubility and stability of LPA1 receptor antagonists like BMS-986020 and AM095 are fundamental properties that influence their entire drug development lifecycle. Both compounds exhibit high solubility in organic solvents like DMSO and are practically insoluble in water, a common characteristic for molecules in this class. This necessitates formulation strategies, such as the use of co-solvents (PEG300, Tween-80) or lipid-based systems (corn oil), to achieve adequate concentrations for in vivo studies. Stability data, primarily derived from recommended storage conditions and forced degradation studies, are essential for ensuring product quality, defining shelf-life, and meeting regulatory requirements. The experimental protocols outlined in this guide provide a standardized framework for researchers to assess these critical attributes in novel LPA1 receptor antagonists.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.eu [file.medchemexpress.eu]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Stress Testing: Significance and symbolism [wisdomlib.org]

- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 21. Drug Product Stress Testing | Neopharm Labs [neopharmlabs.com]

- 22. acdlabs.com [acdlabs.com]

A Technical Guide to Commercial LPA1 Receptor Antagonists for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available LPA1 receptor antagonist 1 and other selective antagonists for research purposes. It includes a curated list of suppliers, detailed quantitative data, experimental protocols for key assays, and visualizations of the LPA1 signaling pathway and a typical antagonist screening workflow. This guide is intended to facilitate the selection and application of these critical research tools in studies related to fibrosis, oncology, and other LPA1-mediated pathologies.

Overview of LPA1 Receptor Antagonists

Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor that plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival. Its involvement in diseases such as idiopathic pulmonary fibrosis has made it a significant target for drug discovery. A variety of selective antagonists have been developed to probe the function of LPA1 and as potential therapeutic agents. This guide focuses on commercially available small molecule antagonists for preclinical research.

Commercial Suppliers and Quantitative Data

A critical aspect of sourcing research compounds is the availability of comprehensive technical data to ensure experimental reproducibility. The following tables summarize the quantitative information for several widely used LPA1 receptor antagonists, compiled from various commercial suppliers.

Table 1: Specifications of this compound

| Parameter | Value | Suppliers |

| Product Name | This compound | MedchemExpress, TargetMol, MOLNOVA |

| CAS Number | 1396006-71-5 | [1] |

| Molecular Formula | C₂₈H₂₆N₄O₄ | [1] |

| Molecular Weight | 482.53 g/mol | [1] |

| Purity | ≥98% (HPLC) | [2] |

| IC₅₀ | 25 nM | [2] |

| Formulation | Crystalline solid | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [2] |

| Solubility | Soluble in DMSO |

Table 2: Specifications of Other Commercially Available LPA1 Receptor Antagonists

| Antagonist | CAS Number | Molecular Weight ( g/mol ) | Purity | IC₅₀ / Kᵢ | Select Suppliers |

| AM966 | 1228690-19-4 | 490.93 | ≥98% | 17 nM (IC₅₀) | MedchemExpress, Selleck Chemicals, Adooq Bioscience, Ambeed, BioCrick |

| BMS-986020 | 1257213-50-5 | 482.5 | ≥99% | 6.7 nM (Kₑ) | MedchemExpress, Selleck Chemicals, Cayman Chemical |

| Ki16425 | 355025-24-0 | 475.0 | ≥95% | 0.34 µM (Kᵢ for LPA1) | Cayman Chemical, MedchemExpress, Selleck Chemicals, Adooq Bioscience, MedKoo Biosciences, AbMole BioScience |

| ONO-7300243 | 638132-34-0 | 505.58 | ≥98% | 160 nM (IC₅₀) | MedchemExpress, Selleck Chemicals, TargetMol, APExBIO, Fisher Scientific |

| BMS-986278 | 2170126-74-4 | 445.51 | ≥99% | 6.9 nM (human), 4.0 nM (mouse) (Kₑ) | Selleck Chemicals |

LPA1 Receptor Signaling Pathways

LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events through its coupling to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3][4] These pathways regulate a diverse array of cellular functions. The diagram below illustrates the major downstream signaling cascades.

Caption: LPA1 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to characterize the activity of LPA1 receptor antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium, a hallmark of Gαq-mediated signaling.

Materials:

-

Cells stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

LPA (agonist)

-

LPA1 receptor antagonist (test compound)

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation or similar)

Methodology:

-

Cell Plating: Seed LPA1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS/HEPES containing 3 µM Fluo-4 AM, 0.01% Pluronic F-127, and 2.5 mM probenecid.[5]

-

Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubate for 30 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of the LPA1 receptor antagonist in HBSS/HEPES. Prepare a stock solution of LPA in the same buffer.

-

Assay Procedure:

-

Wash the cells once with HBSS/HEPES containing 2.5 mM probenecid.

-

Add 100 µL of the wash buffer to each well.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Program the instrument to add the antagonist dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes).

-

Following the antagonist pre-incubation, stimulate the cells by adding a pre-determined EC₈₀ concentration of LPA.

-

Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the addition of the agonist to determine the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the LPA-induced calcium response for each antagonist concentration.

-

Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Chemotaxis Assay

This transwell migration assay assesses the ability of an antagonist to block LPA-induced cell migration.

Materials:

-

Chemotaxis-responsive cells expressing LPA1 (e.g., IMR-90 human lung fibroblasts)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium (SFM) containing 0.1% fatty acid-free BSA

-

LPA (chemoattractant)

-

LPA1 receptor antagonist (test compound)

-

Calcein AM or similar cell stain

-

Fluorescence plate reader

Methodology:

-

Cell Preparation: Culture cells to sub-confluency. On the day of the assay, serum-starve the cells for 4-6 hours. Harvest the cells and resuspend them in SFM at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Lower Chamber: Add 600 µL of SFM containing LPA (e.g., 100 nM) to the lower wells of the 24-well plate. Include wells with SFM alone as a negative control.

-

Antagonist Pre-incubation: In separate tubes, pre-incubate the cell suspension with various concentrations of the LPA1 receptor antagonist or vehicle control for 30 minutes at 37°C.

-

Upper Chamber: Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

-

Quantification of Migration:

-

Carefully remove the transwell inserts. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM).

-

Lyse the stained cells and measure the fluorescence in a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Express the data as a percentage of migration relative to the LPA-only control (set to 100%).

-

Plot the percentage of migration against the log of the antagonist concentration and determine the IC₅₀ value.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation and is a valuable tool for characterizing the mode of action of antagonists.

Materials:

-

Cell membranes prepared from cells overexpressing the LPA1 receptor

-

[³⁵S]GTPγS (radioisotope)

-

GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

-

GDP

-

LPA (agonist)

-

LPA1 receptor antagonist (test compound)

-

Scintillation vials and scintillation fluid

-

Glass fiber filter mats and a cell harvester

-

Scintillation counter

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µ g/well ), GDP (to a final concentration of 1-10 µM), and varying concentrations of the LPA1 receptor antagonist in the GTPγS binding buffer.

-

Agonist Stimulation: Add LPA to a final concentration that elicits a submaximal response (EC₅₀ to EC₈₀). For antagonist assays, the antagonist is pre-incubated with the membranes before the addition of the agonist.

-

Initiation of Binding: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding.

-

Calculate the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding for each antagonist concentration.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Experimental and Logical Workflows

A systematic approach is essential for the screening and characterization of novel LPA1 receptor antagonists. The following diagram outlines a typical experimental workflow.

Caption: LPA1 Receptor Antagonist Screening Workflow.

This guide provides a foundational resource for researchers working with LPA1 receptor antagonists. By consolidating supplier information, quantitative data, and detailed experimental protocols, it aims to streamline the process of selecting and utilizing these compounds for the investigation of LPA1 receptor biology and its role in disease.

References

Navigating the Safety and Specificity of LPA1 Receptor Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling therapeutic target for a range of fibrotic diseases, leading to the development of several promising antagonists. As these molecules advance through clinical trials, a thorough understanding of their safety profile and off-target effects is paramount for successful drug development. This technical guide provides a comprehensive overview of the safety and selectivity of prominent LPA1 receptor antagonists, with a focus on BMS-986278 (admilparant) and SAR100842, supported by detailed experimental protocols and visual representations of key biological and methodological concepts.

Clinical Safety Profile of LPA1 Receptor Antagonists

Clinical trial data provides the most direct evidence of the safety and tolerability of investigational drugs in humans. Below is a summary of the adverse events observed in Phase 2 clinical trials of BMS-986278 and SAR100842.

BMS-986278 (Admilparant)

A Phase 2 study of admilparant in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) provides key safety insights.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in the Phase 2 Trial of Admilparant in IPF Patients (26 weeks) [1][2][3]

| Adverse Event | Placebo (n=92) | Admilparant 30 mg (n=92) | Admilparant 60 mg (n=92) |

| Any TEAE | 80% | 76% | 74% |

| Serious AEs | 17% | 11% | 11% |

| Diarrhea | 12% | 11% | 11% |

| Cough | 5% | 8% | 11% |

| Orthostatic Hypotension | 10% | 8% | 5% |

| Discontinuation due to AEs | 10% | 10% | 7% |

Table 2: Treatment-Emergent Adverse Events (TEAEs) in the Phase 2 Trial of Admilparant in PPF Patients (26 weeks) [1][4]

| Adverse Event | Placebo (n=41) | Admilparant 30 mg (n=41) | Admilparant 60 mg (n=40) |

| Any TEAE | 78% | 83% | 67% |

| Serious AEs | 32% | 10% | 12% |

| Diarrhea | 15% | 15% | 7% |

| COVID-19 | 5% | 15% | 14% |

| Cough | 10% | 8% | 12% |

| Dyspnea | 15% | 5% | 0% |

| Discontinuation due to AEs | 15% | 3% | 0% |

SAR100842

A Phase 2a study in patients with diffuse cutaneous systemic sclerosis (dcSSc) evaluated the safety of SAR100842.

Table 3: Most Frequent Treatment-Emergent Adverse Events (TEAEs) in the 8-Week Double-Blind Phase of the SAR100842 Trial [5][6]

| Adverse Event | Placebo (n=17) | SAR100842 (n=15) |

| Any TEAE | 71% | 80% |

| Headache | N/A | Reported |

| Diarrhea | N/A | Reported |

| Nausea | N/A | Reported |

| Fall | N/A | Reported |

Note: Specific percentages for each adverse event in the SAR100842 study were not detailed in the provided search results, but the most frequent events were listed.

Off-Target Effects and Selectivity

A critical aspect of drug development is ensuring that a new chemical entity interacts specifically with its intended target. Off-target interactions can lead to unexpected side effects.

Preclinical Assessment of BMS-986278

Preclinical studies have indicated that BMS-986278 has an improved safety profile compared to its predecessor, BMS-986020, which was discontinued (B1498344) due to hepatobiliary toxicity[1][7]. This toxicity was attributed to the inhibition of key bile acid and phospholipid transporters. In contrast, BMS-986278 demonstrates negligible activity against these transporters, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 3 (MDR3), with IC50 values greater than 100 µM[1]. Furthermore, it shows no significant effects on cytochrome P450 (CYP) enzymes or the pregnane (B1235032) X receptor (PXR)[8].

While comprehensive off-target screening data from broad panels like KINOMEscan or diverse receptor binding assays are not publicly available for BMS-986278, the preclinical data suggest a more favorable off-target profile, particularly concerning the liabilities that halted the development of the first-generation compound.

Selectivity Profile of SAR100842

SAR100842 has been characterized as a selective LPA1 receptor antagonist. In vitro studies have shown that it is inactive against LPA2, LPA3, and LPA5 receptors at concentrations up to 10 µM[9]. There is some reported activity at the LPA6 receptor, though this requires further investigation[10]. This selectivity for LPA1 is a desirable characteristic, as it may minimize potential side effects arising from the modulation of other LPA receptor subtypes. Similar to BMS-986278, a comprehensive screening of SAR100842 against a broad panel of off-target proteins has not been made publicly available.

Key Experimental Protocols

The assessment of safety and selectivity relies on a battery of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of LPA1 receptor antagonists.

hERG Manual Patch-Clamp Assay for Cardiac Safety

This assay is a cornerstone of cardiovascular safety assessment, evaluating the potential of a compound to block the hERG potassium channel, which can lead to life-threatening arrhythmias.

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current (IKr) in a mammalian cell line stably expressing the hERG channel.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel.

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Equipment: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulators.

Methodology:

-

Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at physiological temperature (approximately 35-37°C).

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Achieve a high-resistance seal (>1 GΩ) between the pipette and the cell membrane before rupturing the membrane to obtain the whole-cell configuration.

-

-

Voltage Protocol:

-

Hold the cell membrane potential at -80 mV.

-

Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the hERG channels.

-

Follow with a repolarizing step to -50 mV to elicit the characteristic hERG tail current.

-

-

Compound Application:

-

After establishing a stable baseline recording of the hERG current, perfuse the external solution containing the test compound at various concentrations.

-

Allow sufficient time for the compound effect to reach a steady state at each concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the hERG tail current before and after compound application.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

KINOMEscan® Competition Binding Assay for Kinase Off-Target Profiling

This high-throughput screening platform assesses the interaction of a test compound with a large panel of kinases, providing a broad view of its kinase selectivity.

Objective: To quantitatively measure the binding of a test compound to a panel of human kinases.

Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Methodology:

-

Assay Components:

-

DNA-tagged kinases.

-

Immobilized ligand on a solid support (e.g., beads).

-

Test compound.

-

-

Assay Procedure:

-

Kinases are pooled and incubated with the test compound at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response format for Kd determination.

-

The kinase-compound mixture is then added to the immobilized ligand.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

-

Quantification:

-

Unbound components are washed away.

-

The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

-

-

Data Analysis:

-

The amount of kinase detected in the presence of the test compound is compared to a DMSO control.

-

Results are typically expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound to the kinase.

-

For dose-response experiments, the dissociation constant (Kd) is calculated.

-

Radioligand Binding Assay for Broad Off-Target Screening

This technique is used to evaluate the binding of a test compound to a wide range of G protein-coupled receptors (GPCRs), ion channels, and transporters.

Objective: To determine the ability of a test compound to displace a radiolabeled ligand from a panel of non-target receptors.

Principle: The assay measures the competition between the unlabeled test compound and a known radiolabeled ligand for binding to a specific receptor.

Methodology:

-

Assay Components:

-

Membrane preparations from cells expressing the receptor of interest.

-

A specific radioligand for each receptor.

-

Test compound.

-

-

Assay Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Allow the binding reaction to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the LPA1 receptor signaling pathway and the workflows of key safety assays.

LPA1 Receptor Signaling Pathway

Caption: LPA1 receptor signaling cascade.

Experimental Workflow for hERG Patch-Clamp Assay

Caption: Workflow of the hERG manual patch-clamp assay.

Logical Relationship for Off-Target Kinase Identification

Caption: Logic for identifying off-target kinases.

Conclusion

The development of LPA1 receptor antagonists represents a significant advancement in the potential treatment of fibrotic diseases. The second-generation compounds, such as BMS-986278 (admilparant), appear to have a more favorable safety profile than their predecessors, with a lower incidence of serious adverse events and a reduced risk of the hepatobiliary toxicity that has previously been a concern. While the publicly available data on the comprehensive off-target profiles of these antagonists are limited, the preclinical and clinical findings to date are encouraging.

For researchers and drug development professionals, a continued focus on rigorous safety and selectivity profiling will be essential as these and other LPA1 antagonists progress through the development pipeline. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for understanding and evaluating the critical safety and off-target attributes of this promising class of therapeutic agents.

References

- 1. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chestphysician.org [chestphysician.org]

- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]

- 5. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]

- 6. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of LPA1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling therapeutic target for a spectrum of fibrotic diseases, inflammatory disorders, and other conditions. The journey of an LPA1 antagonist from a promising chemical entity to a viable oral therapeutic is critically dependent on its pharmacokinetic profile and oral bioavailability. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and available data in this domain. We will delve into the LPA1 signaling cascade, present a comparative analysis of the pharmacokinetic parameters of key LPA1 antagonists, and detail the experimental protocols essential for their evaluation.

The LPA1 Receptor Signaling Pathway

Lysophosphatidic acid (LPA) exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key player in cellular processes such as proliferation, migration, and cytoskeletal rearrangement. Upon LPA binding, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[1] These pathways, which include the Rho, PLC, and PI3K/Akt signaling routes, are pivotal in both normal physiological functions and the pathogenesis of various diseases.[1] Understanding this intricate signaling network is fundamental to the rational design and development of effective LPA1 antagonists.

Figure 1: LPA1 Receptor Signaling Cascade.

Comparative Pharmacokinetics of Oral LPA1 Antagonists

The oral bioavailability and pharmacokinetic properties of LPA1 antagonists are critical determinants of their clinical utility. A summary of key pharmacokinetic parameters for several LPA1 antagonists is presented below. These data, derived from preclinical studies in various animal models, offer a comparative snapshot to guide further research and development.

Table 1: Oral Pharmacokinetic Parameters of Selected LPA1 Antagonists in Preclinical Species

| Compound | Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (µM*h) | Oral Bioavailability (%) | Reference |

| AM095 | Rat | 10 (PO) | 41 | 2 | 1.79 | - | High | [2] |

| Dog | 5 (PO) | 21 | 0.25 | - | - | High | [2] | |

| AM966 | Mouse | 10 (PO) | 9 | <1 | - | - | Good | [3] |

| BMS-986278 | Mouse | - | - | - | - | - | 70 | [4] |

| Rat | - | - | - | - | - | 100 | [4] | |

| Monkey | - | - | - | - | - | 79 | [4] | |

| Debio 0719 | Mouse | 50 (PO) | 3.5 | 0.25 | 0.98 | - | 14.41 | [1] |

Note: "-" indicates data not reported in the cited literature.

Experimental Protocols for Pharmacokinetic and Bioavailability Assessment

A robust assessment of the pharmacokinetic properties of an LPA1 antagonist involves a series of well-defined in vivo and in vitro experiments. The following sections detail the methodologies for key assays.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of an LPA1 antagonist following intravenous and oral administration in a relevant animal model (e.g., mouse, rat).

Typical Protocol Outline:

-

Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used.[1] Animals are acclimatized and fasted overnight before dosing.

-

Dosing:

-